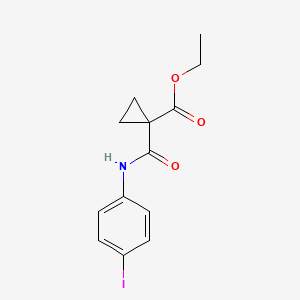

1-(4-Iodophenylcarbamoyl)-cyclopropanecarboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Iodophenylcarbamoyl)-cyclopropanecarboxylic acid ethyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring, an iodophenyl group, and an ethyl ester functional group, making it a versatile molecule for chemical modifications and reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenylcarbamoyl)-cyclopropanecarboxylic acid ethyl ester typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid intermediate.

Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction, where an iodine source reacts with a phenyl ring.

Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction between an amine and a carbonyl compound, such as an isocyanate.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Iodophenylcarbamoyl)-cyclopropanecarboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the ester to an alcohol.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-Iodophenylcarbamoyl)-cyclopropanecarboxylic acid ethyl ester has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-(4-Iodophenylcarbamoyl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Bromophenylcarbamoyl)-cyclopropanecarboxylic acid ethyl ester

- 1-(4-Chlorophenylcarbamoyl)-cyclopropanecarboxylic acid ethyl ester

- 1-(4-Fluorophenylcarbamoyl)-cyclopropanecarboxylic acid ethyl ester

Uniqueness

1-(4-Iodophenylcarbamoyl)-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in scientific research.

Biologische Aktivität

1-(4-Iodophenylcarbamoyl)-cyclopropanecarboxylic acid ethyl ester, with CAS Number 1706447-71-3, is a compound of interest due to its potential biological activities, particularly as an inhibitor of O-acetylserine sulfhydrylase (OASS). This enzyme plays a crucial role in cysteine biosynthesis, making its inhibition significant for antimicrobial and therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring, which is known for its unique reactivity due to the strain in the three-membered ring. The presence of the iodophenyl group enhances its potential interactions with biological targets.

Recent studies have shown that this compound acts primarily by inhibiting OASS-A and OASS-B isoforms. The binding of the compound to the active site of OASS-A has been confirmed through X-ray diffraction studies, indicating that it competes with the natural substrate, thereby disrupting cysteine biosynthesis pathways in bacterial cells .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various pathogenic bacteria. The Minimal Inhibitory Concentrations (MICs) were determined, showing promising results in the nanomolar range against both OASS isoforms. Notably, compounds derived from this structure exhibited enhanced bacterial wall penetration when formulated as esters, suggesting a pro-drug behavior that improves efficacy within bacterial cells .

Cytotoxicity

Cytotoxicity assays indicated that while some derivatives showed high toxicity profiles, others demonstrated low toxicity and good in vitro activity against target bacteria. Compounds with lower toxicity were prioritized for further investigations as potential therapeutic agents .

Study on UPAR415 Derivatives

A study focused on UPAR415 derivatives highlighted their effectiveness as OASS inhibitors. The derivatives were tested in vitro for their activity against OASS-A and OASS-B, revealing that modifications at the 3' position significantly influenced their potency. For instance, certain substitutions led to nanomolar inhibitory activities while maintaining low cytotoxicity .

Evaluation of Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, various derivatives of cyclopropane carboxylic acids were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the iodo-substituent exhibited superior antimicrobial properties compared to their unsubstituted counterparts. This supports the hypothesis that halogenation can enhance biological activity through increased lipophilicity and better interaction with microbial targets .

Data Summary

| Compound | Target Enzyme | MIC (nM) | Cytotoxicity | Activity Profile |

|---|---|---|---|---|

| UPAR415 | OASS-A/B | 5-100 | Low | Strong antibacterial |

| Derivative A | OASS-A | 10 | Moderate | Effective against S. Typhimurium |

| Derivative B | OASS-B | 50 | High | Limited clinical use |

Eigenschaften

IUPAC Name |

ethyl 1-[(4-iodophenyl)carbamoyl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14INO3/c1-2-18-12(17)13(7-8-13)11(16)15-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMJNRVPUGUGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.